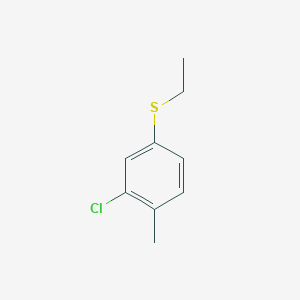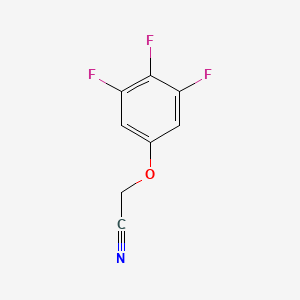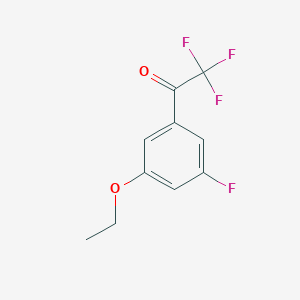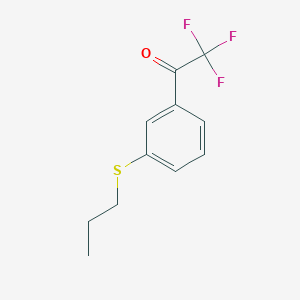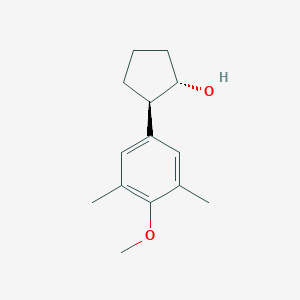
trans-2-(3,5-Dimethyl-4-methoxyphenyl)cyclopentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-(3,5-Dimethyl-4-methoxyphenyl)cyclopentanol: is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol This compound is characterized by a cyclopentanol ring substituted with a 3,5-dimethyl-4-methoxyphenyl group in the trans configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3,5-Dimethyl-4-methoxyphenyl)cyclopentanol typically involves the reaction of cyclopentanone with 3,5-dimethyl-4-methoxybenzaldehyde under basic conditions, followed by reduction. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: trans-2-(3,5-Dimethyl-4-methoxyphenyl)cyclopentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-(3,5-Dimethyl-4-methoxyphenyl)cyclopentanone.
Reduction: Formation of 2-(3,5-Dimethyl-4-methoxyphenyl)cyclopentane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: trans-2-(3,5-Dimethyl-4-methoxyphenyl)cyclopentanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: Research into the biological activity of this compound is ongoing.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.
Mecanismo De Acción
The mechanism of action of trans-2-(3,5-Dimethyl-4-methoxyphenyl)cyclopentanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy and dimethyl groups can interact with hydrophobic regions of proteins, affecting their function .
Comparación Con Compuestos Similares
- trans-2-(3,5-Dimethylphenyl)cyclopentanol
- trans-2-(4-Methoxyphenyl)cyclopentanol
- trans-2-(3,5-Dimethyl-4-hydroxyphenyl)cyclopentanol
Uniqueness: trans-2-(3,5-Dimethyl-4-methoxyphenyl)cyclopentanol is unique due to the presence of both methoxy and dimethyl groups on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Propiedades
IUPAC Name |
(1S,2R)-2-(4-methoxy-3,5-dimethylphenyl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-9-7-11(8-10(2)14(9)16-3)12-5-4-6-13(12)15/h7-8,12-13,15H,4-6H2,1-3H3/t12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEKQEMXOJDNKC-OLZOCXBDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C2CCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1OC)C)[C@H]2CCC[C@@H]2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(Dimethylamino)phenyl]-2-butanol](/img/structure/B7999248.png)
![2-[2-(Methylthio)phenyl]-2-butanol](/img/structure/B7999251.png)
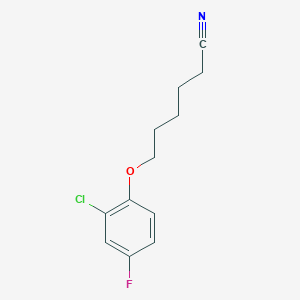
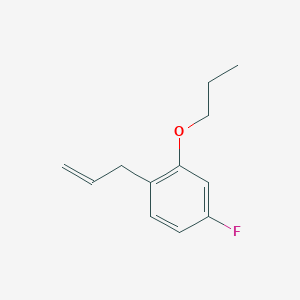
![2-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile](/img/structure/B7999270.png)
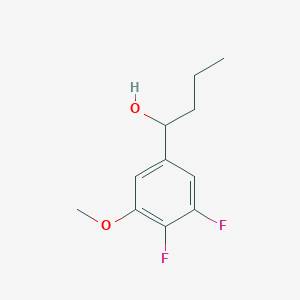
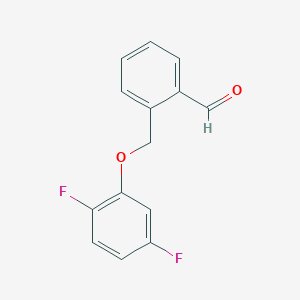
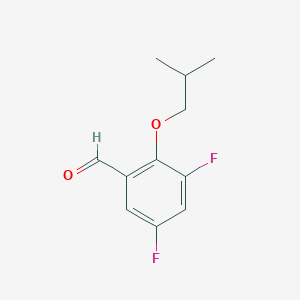
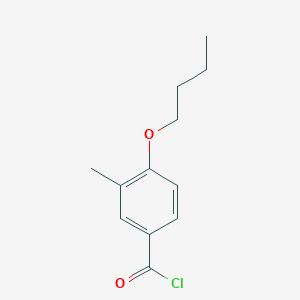
![2-[2-(4-Bromo-3-fluoro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7999290.png)
